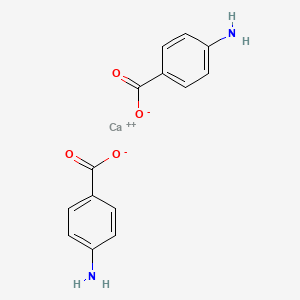

calcium;4-aminobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

60154-17-8 |

|---|---|

Molecular Formula |

C14H12CaN2O4 |

Molecular Weight |

312.33 g/mol |

IUPAC Name |

calcium;4-aminobenzoate |

InChI |

InChI=1S/2C7H7NO2.Ca/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,8H2,(H,9,10);/q;;+2/p-2 |

InChI Key |

WERDFULIYLPZCO-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Potential Biological Activity of Calcium 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 4-aminobenzoate, the salt of p-aminobenzoic acid (PABA), is a compound of interest in pharmaceutical research due to the biological activities associated with both the 4-aminobenzoate moiety and the role of calcium in physiological processes. This technical guide provides a comprehensive overview of the chemical properties of calcium 4-aminobenzoate, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities, with a focus on plausible signaling pathways.

Chemical and Physical Properties

Calcium 4-aminobenzoate is an organic salt with the chemical formula C₁₄H₁₂CaN₂O₄.[1] It is comprised of a calcium cation (Ca²⁺) and two 4-aminobenzoate anions. The presence of both ionic and organic components confers specific physicochemical properties to the molecule.

Table 1: Physicochemical Properties of Calcium 4-Aminobenzoate

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂CaN₂O₄ | [1] |

| Molecular Weight | 312.33 g/mol | [1] |

| CAS Number | 60154-17-8 | [1] |

| Appearance | Expected to be a white to off-white crystalline solid. | Inferred from related compounds. |

| Solubility | Expected to be soluble in water. | Inferred from the properties of similar salts. |

| Melting Point | Not explicitly available. The parent acid, 4-aminobenzoic acid, has a melting point of 187-189 °C. | [2] |

Experimental Protocols

Synthesis of Calcium 4-Aminobenzoate

A common and straightforward method for the synthesis of calcium 4-aminobenzoate involves the reaction of 4-aminobenzoic acid with a calcium base, such as calcium hydroxide or calcium carbonate.

2.1.1. Reaction with Calcium Hydroxide

-

Materials: 4-aminobenzoic acid, calcium hydroxide, deionized water.

-

Procedure:

-

Dissolve a stoichiometric amount of 4-aminobenzoic acid in deionized water with gentle heating.

-

Slowly add a stoichiometric amount of calcium hydroxide to the solution while stirring. The reaction is a neutralization reaction.

-

Continue stirring the mixture at a slightly elevated temperature (e.g., 60-70 °C) for a defined period (e.g., 2-3 hours) to ensure complete reaction.

-

Monitor the pH of the solution; it should become neutral upon completion of the reaction.

-

Filter the hot solution to remove any unreacted starting materials or impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the precipitated crystals of calcium 4-aminobenzoate by vacuum filtration.

-

Wash the crystals with a small amount of cold deionized water and then with a non-polar solvent like diethyl ether to aid in drying.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight.

-

2.1.2. Reaction with Calcium Carbonate

-

Materials: 4-aminobenzoic acid, calcium carbonate, deionized water, methanol.

-

Procedure:

-

Suspend 4-aminobenzoic acid in a mixture of water and methanol.[3][4]

-

Add a stoichiometric amount of calcium carbonate to the suspension.

-

Heat the mixture to reflux with continuous stirring. The reaction will be accompanied by the evolution of carbon dioxide gas.

-

Continue refluxing until the gas evolution ceases, indicating the completion of the reaction.

-

Filter the hot solution to remove any unreacted calcium carbonate.

-

Cool the filtrate to induce crystallization of the product.

-

Isolate and dry the crystals as described in the previous method.

-

Analytical Characterization

2.2.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a crucial technique for confirming the formation of the salt by observing the characteristic vibrational modes of the functional groups.

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Expected Spectral Features:

-

Disappearance of the broad O-H stretch from the carboxylic acid group of 4-aminobenzoic acid (typically around 2500-3300 cm⁻¹).

-

Appearance of strong asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) . Based on data for other metal 4-aminobenzoates, these are expected in the regions of ~1530-1600 cm⁻¹ (asymmetric) and ~1400-1450 cm⁻¹ (symmetric).[5]

-

N-H stretching vibrations of the primary amine group, typically appearing as two bands in the range of 3300-3500 cm⁻¹.

-

Aromatic C-H and C=C stretching vibrations.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the 4-aminobenzoate anion. The spectra are typically recorded in a solvent like DMSO-d₆.

-

Expected ¹H NMR Features:

-

The aromatic protons will appear as two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The chemical shifts will be influenced by the deprotonation of the carboxylic acid.[6]

-

The protons of the amine group will appear as a broad singlet.

-

-

Expected ¹³C NMR Features:

-

The carbon of the carboxylate group will show a characteristic downfield shift.

-

The four distinct aromatic carbons will be observable, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.[7]

-

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of calcium 4-aminobenzoate are limited, the known properties of its constituent parts, 4-aminobenzoic acid and calcium, allow for the formulation of plausible hypotheses regarding its potential therapeutic effects.

Antimicrobial and Cytotoxic Potential

Derivatives of 4-aminobenzoic acid have been shown to possess antimicrobial and cytotoxic properties.[8] It is hypothesized that calcium 4-aminobenzoate may exhibit similar activities.

3.1.1. Proposed Experimental Workflow for Antimicrobial Screening

Caption: Workflow for assessing the antimicrobial activity of calcium 4-aminobenzoate.

3.1.2. Proposed Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for evaluating the in vitro cytotoxicity of calcium 4-aminobenzoate.

Modulation of Intracellular Calcium Signaling

Given its composition, calcium 4-aminobenzoate has the potential to influence intracellular calcium levels, a critical second messenger in numerous cellular processes. An increase in extracellular calcium can lead to an influx of calcium into the cell through various channels, triggering downstream signaling cascades.

3.2.1. Hypothetical Signaling Pathway

Caption: A plausible signaling pathway initiated by an increase in extracellular calcium from calcium 4-aminobenzoate.

3.2.2. Proposed Experimental Workflow for Investigating Calcium Signaling

Caption: An experimental workflow to monitor changes in intracellular calcium levels in response to calcium 4-aminobenzoate.

Conclusion

Calcium 4-aminobenzoate presents an interesting subject for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through standard laboratory procedures. While its specific biological activities are not yet well-defined, the known properties of its constituent ions suggest plausible antimicrobial, cytotoxic, and cell-signaling modulatory effects. The experimental protocols and hypothetical frameworks provided in this guide offer a solid foundation for researchers to explore the full potential of this compound. Further studies are warranted to elucidate its precise mechanisms of action and to evaluate its therapeutic promise.

References

- 1. Calcium imaging - Wikipedia [en.wikipedia.org]

- 2. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Methyl 4-aminobenzoate(619-45-4) 13C NMR spectrum [chemicalbook.com]

- 8. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Synthesis of Calcium 4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for calcium 4-aminobenzoate. It includes detailed experimental protocols, a comparative analysis of different synthetic routes, and methods for the characterization of the final product. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of pharmaceuticals and related chemical entities.

Introduction

Calcium 4-aminobenzoate, also known as calcium para-aminobenzoate, is the calcium salt of 4-aminobenzoic acid (PABA). PABA is a naturally occurring substance and is a precursor in the biosynthesis of folate in bacteria. The calcium salt form can offer advantages in terms of stability, solubility, and bioavailability for various applications, including in the pharmaceutical industry. This guide focuses on the chemical synthesis of this compound, providing practical and detailed methodologies.

Molecular Structure and Properties:

Synthesis Methodologies

The primary and most direct method for the synthesis of calcium 4-aminobenzoate involves the reaction of a calcium base with 4-aminobenzoic acid. Below are detailed protocols for two common approaches.

Method 1: Reaction of 4-Aminobenzoic Acid with Calcium Hydroxide

This method is a straightforward acid-base neutralization reaction.

Experimental Protocol:

-

Preparation of Reactants:

-

Accurately weigh a stoichiometric amount of 4-aminobenzoic acid (PABA).

-

Prepare a fresh aqueous solution of calcium hydroxide, Ca(OH)₂, by dissolving it in deionized water. The concentration should be calculated to provide a 1:2 molar ratio of calcium hydroxide to 4-aminobenzoic acid.

-

-

Reaction:

-

In a reaction vessel equipped with a magnetic stirrer, dissolve the 4-aminobenzoic acid in deionized water. Gentle heating may be applied to aid dissolution.

-

Slowly add the calcium hydroxide solution to the PABA solution while stirring continuously.

-

Continue stirring the reaction mixture at room temperature for a period of 2-4 hours to ensure the reaction goes to completion.

-

-

Isolation and Purification:

-

The resulting precipitate of calcium 4-aminobenzoate is collected by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any unreacted starting materials or soluble impurities.

-

Further wash the product with a small amount of ethanol to aid in drying.

-

Dry the purified calcium 4-aminobenzoate in a vacuum oven at a temperature of 60-80°C until a constant weight is achieved.

-

Method 2: Reaction of 4-Aminobenzoic Acid with Calcium Oxide

This method utilizes calcium oxide as the basic calcium source.

Experimental Protocol:

-

Preparation of Reactants:

-

Weigh a stoichiometric amount of 4-aminobenzoic acid.

-

Weigh a stoichiometric amount of calcium oxide (CaO), ensuring it is of high purity.

-

-

Reaction:

-

Suspend the 4-aminobenzoic acid in deionized water in a reaction vessel with vigorous stirring.

-

Gradually add the calcium oxide powder to the suspension. The reaction of CaO with water is exothermic and will form calcium hydroxide in situ.

-

Continue to stir the mixture for 4-6 hours at room temperature. The reaction progress can be monitored by the dissolution of the reactants and the formation of the product precipitate.

-

-

Isolation and Purification:

-

Collect the precipitated calcium 4-aminobenzoate by vacuum filtration.

-

Wash the product thoroughly with deionized water to remove any residual calcium hydroxide or unreacted PABA.

-

Perform a final wash with ethanol.

-

Dry the product in a vacuum oven at 60-80°C to a constant weight.

-

Data Presentation

The following table summarizes the key quantitative parameters for the described synthesis methods. Please note that the yield and purity are expected values and can vary based on the specific experimental conditions and the purity of the starting materials.

| Synthesis Method | Calcium Source | Molar Ratio (Ca:PABA) | Solvent | Expected Yield (%) | Expected Purity (%) |

| Method 1 | Calcium Hydroxide | 1:2 | Water | > 90 | > 98 |

| Method 2 | Calcium Oxide | 1:2 | Water | > 90 | > 98 |

Visualization of Processes

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of calcium 4-aminobenzoate.

Reaction Diagrams

The chemical reactions for the two primary synthesis methods are depicted below.

Method 1: Reaction with Calcium Hydroxide

Method 2: Reaction with Calcium Oxide

Characterization of Calcium 4-aminobenzoate

To confirm the identity, purity, and structure of the synthesized calcium 4-aminobenzoate, the following analytical techniques are recommended:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups. The spectrum should show the disappearance of the carboxylic acid O-H stretch from PABA and the appearance of characteristic carboxylate salt stretches. The N-H stretching vibrations of the amino group should also be present.

-

Powder X-ray Diffraction (PXRD): To confirm the crystalline structure of the product and to ensure it is a phase-pure material.

-

Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and thermal stability of the compound. Thermogravimetric Analysis (TGA) can be used to determine the presence of any hydrated water molecules and the decomposition temperature.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to quantify any residual 4-aminobenzoic acid.

Conclusion

The synthesis of calcium 4-aminobenzoate can be readily achieved through the neutralization of 4-aminobenzoic acid with either calcium hydroxide or calcium oxide in an aqueous medium. Both methods are expected to produce a high-purity product in high yield. The choice between calcium hydroxide and calcium oxide may depend on the availability, cost, and reactivity of the starting materials. Proper characterization of the final product is crucial to ensure it meets the required quality standards for its intended application. This guide provides a solid foundation for the successful synthesis and analysis of calcium 4-aminobenzoate in a laboratory or research setting.

References

An In-depth Technical Guide to the Molecular Structure of Calcium 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 4-aminobenzoate, a salt formed between the calcium ion (Ca²⁺) and the 4-aminobenzoate anion, is a compound of interest in pharmaceutical and materials science. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and characterization. While a definitive single-crystal X-ray diffraction study for the hydrated form, likely diaquabis(4-aminobenzoato)calcium(II), is not publicly available, this document compiles known data and infers structural details from analogous compounds. This guide presents detailed experimental protocols for its synthesis and characterization by Fourier-transform infrared (FTIR) spectroscopy and thermogravimetric analysis/differential scanning calorimetry (TGA/DSC), providing a foundational resource for researchers in the field.

Molecular Structure and Properties

Calcium 4-aminobenzoate has the chemical formula C₁₄H₁₂CaN₂O₄.[1] Its molecular weight is 312.33 g/mol .[1] The structure consists of one calcium cation (Ca²⁺) and two 4-aminobenzoate anions (C₇H₆NO₂⁻). Evidence from related structures suggests that the calcium ion is likely coordinated by water molecules in its solid state, forming a hydrated complex. A probable structure is diaquabis(4-aminobenzoato)calcium(II), with the chemical formula [Ca(C₇H₆NO₂)₂(H₂O)₂]. In this arrangement, the calcium ion would be coordinated by the carboxylate groups of the 4-aminobenzoate ligands and two water molecules. The coordination environment around the calcium ion in its complexes is often octahedral or can be higher, such as in a distorted square-antiprismatic geometry, accommodating up to eight ligands.

Table 1: Molecular Identifiers and Properties

| Property | Value |

| IUPAC Name | calcium;4-aminobenzoate[1] |

| CAS Number | 60154-17-8[1] |

| Molecular Formula | C₁₄H₁₂CaN₂O₄[1] |

| Molecular Weight | 312.33 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)[O-])N.C1=CC(=CC=C1C(=O)[O-])N.[Ca+2][1] |

| InChI Key | WERDFULIYLPZCO-UHFFFAOYSA-L[1] |

Based on studies of analogous metal aminobenzoates, the 4-aminobenzoate ligand is expected to coordinate to the calcium ion through the oxygen atoms of the carboxylate group in a bidentate fashion. The amino group likely participates in hydrogen bonding, contributing to the stability of the crystal lattice.

Experimental Protocols

Synthesis of Diaquabis(4-aminobenzoato)calcium(II)

This protocol describes a typical aqueous precipitation method for the synthesis of calcium 4-aminobenzoate dihydrate.

Materials:

-

4-Aminobenzoic acid (PABA)

-

Calcium chloride (CaCl₂) or Calcium nitrate (Ca(NO₃)₂)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Deionized water

-

Ethanol

-

0.22 µm syringe filter

Procedure:

-

Preparation of Sodium 4-aminobenzoate solution: Dissolve a stoichiometric amount of 4-aminobenzoic acid in deionized water containing an equimolar amount of sodium hydroxide with gentle heating and stirring until a clear solution is obtained.

-

Preparation of Calcium salt solution: In a separate beaker, dissolve a stoichiometric amount of calcium chloride or calcium nitrate in deionized water.

-

Precipitation: Slowly add the calcium salt solution dropwise to the sodium 4-aminobenzoate solution with constant stirring. A white precipitate of calcium 4-aminobenzoate will form immediately.

-

Digestion: Continue stirring the suspension at room temperature for 2-3 hours to allow for the complete precipitation and aging of the product.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel and a suitable filter paper.

-

Washing: Wash the collected solid several times with deionized water to remove any soluble impurities, followed by a final wash with ethanol to facilitate drying.

-

Drying: Dry the purified product in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid decomposition.

Characterization Methods

FTIR spectroscopy is used to identify the functional groups present in the compound and to confirm the coordination of the carboxylate group to the calcium ion.

Instrumentation:

-

FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Attenuated Total Reflectance (ATR) accessory or KBr pellet press.

Protocol (ATR method):

-

Sample Preparation: Place a small amount of the dried calcium 4-aminobenzoate powder directly onto the ATR crystal.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 - 64

-

Background: Collect a background spectrum of the empty ATR crystal before running the sample.

-

-

Data Analysis: Identify the characteristic vibrational bands. The asymmetric (νₐs(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations of the carboxylate group are of particular interest. The difference between these two wavenumbers (Δν = νₐs - νₛ) provides information about the coordination mode of the carboxylate group. A larger Δν compared to the free aminobenzoate anion suggests bidentate coordination. Also, look for the characteristic bands of the N-H stretching and bending vibrations of the amino group and the C-H vibrations of the aromatic ring. The presence of a broad band in the 3200-3500 cm⁻¹ region would indicate the presence of coordinated water molecules.

Table 2: Expected FTIR Vibrational Bands for Calcium 4-aminobenzoate Dihydrate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretching of coordinated water |

| ~3350-3200 | N-H asymmetric and symmetric stretching |

| ~1620 | N-H bending |

| ~1550-1530 | COO⁻ asymmetric stretching |

| ~1420-1400 | COO⁻ symmetric stretching |

| ~1600, ~1500, ~1450 | Aromatic C=C stretching |

| ~850 | C-H out-of-plane bending |

TGA/DSC is employed to study the thermal stability of the compound and to determine the number of coordinated water molecules.

Instrumentation:

-

Simultaneous TGA/DSC instrument.

-

Alumina or platinum crucibles.

-

Inert gas supply (e.g., nitrogen or argon).

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the dried calcium 4-aminobenzoate sample into a TGA crucible.

-

Data Acquisition:

-

Temperature Range: Ambient to 800 °C.

-

Heating Rate: 10 °C/min.

-

Atmosphere: Flowing nitrogen or argon (e.g., 20-50 mL/min).

-

-

Data Analysis:

-

TGA Curve: Analyze the weight loss steps. The initial weight loss, typically occurring below 200 °C, corresponds to the dehydration of the coordinated water molecules. The subsequent weight loss at higher temperatures corresponds to the decomposition of the anhydrous salt.

-

DSC Curve: Correlate the weight loss steps with endothermic or exothermic events. Dehydration is an endothermic process. The decomposition of the organic ligand is typically a complex process involving multiple endothermic and exothermic events.

-

Table 3: Expected Thermal Decomposition Stages for [Ca(C₇H₆NO₂)₂(H₂O)₂]

| Temperature Range (°C) | Process | Theoretical Weight Loss (%) |

| ~100 - 200 | Dehydration (Loss of 2 H₂O) | ~10.3% |

| > 300 | Decomposition of the 4-aminobenzoate ligands | - |

Visualizations

Caption: Workflow for the synthesis and characterization of calcium 4-aminobenzoate.

Caption: Proposed coordination environment of the calcium ion in diaquabis(4-aminobenzoato)calcium(II).

References

Unveiling the Structural Architecture of Calcium 4-Aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-Aminobenzoic acid and its derivatives are recognized for their biological significance and utility in the synthesis of various therapeutic agents. The formation of salts, such as calcium 4-aminobenzoate, can significantly alter the parent molecule's properties, including solubility, stability, and bioavailability. A thorough analysis of the crystal structure provides foundational knowledge for structure-property relationship studies, crucial for drug development and materials engineering.

Chemical Identity:

| Property | Value |

| Chemical Name | calcium;4-aminobenzoate |

| Synonyms | Calcium p-aminobenzoate, Calcium PABA |

| Molecular Formula | C₁₄H₁₂CaN₂O₄[1] |

| Molecular Weight | 312.33 g/mol [1] |

| CAS Number | 60154-17-8[1] |

Synthesis and Crystal Growth

The synthesis of calcium 4-aminobenzoate is typically achieved through an acid-base reaction in an aqueous medium.

Experimental Protocol: Synthesis

A common method for the preparation of calcium 4-aminobenzoate involves the reaction of stoichiometric amounts of calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂) with 4-aminobenzoic acid in water.

Materials:

-

4-Aminobenzoic acid

-

Calcium oxide or Calcium hydroxide

-

Deionized water

Procedure:

-

A suspension of calcium oxide or calcium hydroxide is prepared in deionized water.

-

A stoichiometric amount of 4-aminobenzoic acid is slowly added to the calcium salt suspension with continuous stirring.

-

The reaction mixture is typically heated to facilitate the dissolution of reactants and promote the reaction.

-

The resulting solution is then filtered to remove any unreacted starting materials.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent at room temperature or by controlled cooling of a saturated solution.

The general workflow for the synthesis and characterization is depicted in the following diagram:

Crystal Structure Analysis

Note: A definitive, publicly available Crystallographic Information File (CIF) for calcium 4-aminobenzoate could not be located during the comprehensive search. Therefore, the following sections describe the general principles and expected outcomes of a crystal structure analysis for this compound based on the analysis of similar metal-organic structures.

A single-crystal X-ray diffraction (SC-XRD) experiment is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Expected Crystallographic Data

A successful SC-XRD analysis would yield the following quantitative data, which would typically be presented in a structured table.

Table 1: Hypothetical Crystallographic Data for Calcium 4-Aminobenzoate

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, C2/c, etc. |

| a (Å) | Unit cell dimension |

| b (Å) | Unit cell dimension |

| c (Å) | Unit cell dimension |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of formula units per unit cell |

| Calculated Density (g/cm³) | Density derived from crystallographic data |

| R-factor (%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data |

Coordination Environment of the Calcium Ion

Based on the known coordination chemistry of calcium and the functional groups of the 4-aminobenzoate ligand (a carboxylate group and an amino group), several coordination modes are possible. The calcium ion could be coordinated by the oxygen atoms of the carboxylate group in a monodentate, bidentate chelating, or bidentate bridging fashion. The nitrogen atom of the amino group could also potentially coordinate to the calcium ion, although this is less common for calcium. The coordination number of the calcium ion would also be a key feature to be determined.

A diagram illustrating a hypothetical coordination environment is shown below. Without the actual crystal structure, this remains a generalized representation.

Spectroscopic and Thermal Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for confirming the coordination of the carboxylate group to the calcium ion. In the FTIR spectrum of 4-aminobenzoic acid, the C=O stretching vibration of the carboxylic acid appears at a characteristic wavenumber. Upon deprotonation and coordination to a metal ion, the symmetric and asymmetric stretching vibrations of the carboxylate group (COO⁻) will appear at different wavenumbers. The difference between the asymmetric (ν_as) and symmetric (ν_s) stretching frequencies (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability of calcium 4-aminobenzoate and to determine the presence of any solvent molecules (e.g., water) in the crystal lattice. A typical TGA curve would show mass loss steps corresponding to the removal of solvent molecules followed by the decomposition of the organic ligand at higher temperatures. DSC can be used to identify phase transitions, melting points, and decomposition temperatures.

Table 2: Expected Thermal Analysis Data

| Analysis | Parameter | Expected Information |

| TGA | Onset of Decomposition (°C) | Temperature at which significant mass loss begins. |

| Mass Loss (%) | Percentage of mass lost at different temperature ranges, corresponding to solvent loss and ligand decomposition. | |

| Residue (%) | Percentage of final residue, which would correspond to calcium oxide. | |

| DSC | Endothermic/Exothermic Peaks (°C) | Temperatures of events such as dehydration, phase transitions, melting, or decomposition. |

Conclusion

A comprehensive crystal structure analysis of calcium 4-aminobenzoate is essential for a complete understanding of its solid-state properties. While this guide outlines the necessary experimental procedures and the types of data that would be obtained, the lack of a publicly available, detailed crystal structure for this specific compound highlights an opportunity for further research. The synthesis and subsequent single-crystal X-ray diffraction analysis of calcium 4-aminobenzoate would provide valuable data for the fields of pharmaceutical sciences and materials chemistry, enabling more informed design and development of new materials and drug formulations. Future work should focus on obtaining high-quality single crystals of calcium 4-aminobenzoate to perform a definitive structural characterization.

References

The Biological Activity of Calcium 4-Aminobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known biological activity of calcium 4-aminobenzoate. Currently, the most comprehensively documented biological effect of the combined action of calcium and 4-aminobenzoic acid (p-aminobenzoic acid or PABA) is in the marine bacterium Vibrio fischeri. This document will focus on the synergistic role of these two molecules in inducing biofilm formation, a critical process for the bacterium's symbiotic relationship with the Hawaiian bobtail squid, Euprymna scolopes. This guide will detail the signaling pathways, present quantitative data from key studies, and outline the experimental protocols used to elucidate these findings. It is important to note that extensive research on the specific biological activities of the salt, calcium 4-aminobenzoate, in mammalian systems is limited in publicly available scientific literature.

Introduction

Calcium 4-aminobenzoate is the salt formed from the calcium ion (Ca²⁺) and the 4-aminobenzoate anion, the conjugate base of 4-aminobenzoic acid (PABA). While both calcium and PABA have well-documented individual biological roles, their combined effect as a single compound is not extensively studied, particularly in the context of human physiology and drug development. Calcium is a ubiquitous second messenger in eukaryotic cells, crucial for a vast array of physiological processes including muscle contraction, neurotransmission, and bone formation. PABA, historically known as vitamin Bx, is a precursor for folate synthesis in bacteria and has been used in sunscreens due to its UVB-absorbing properties.

The most in-depth understanding of a synergistic biological activity of calcium and PABA comes from studies on the marine bacterium Vibrio fischeri. In this model organism, the combination of calcium and PABA acts as a potent inducer of biofilm formation, a process essential for its symbiotic colonization of the squid light organ.

The Role of Calcium and 4-Aminobenzoic Acid in Vibrio fischeri Biofilm Formation

In Vibrio fischeri, biofilm formation is a tightly regulated process that is critical for its symbiotic relationship. The formation of these biofilms is dependent on the production of a symbiosis polysaccharide (SYP). While wild-type strains of V. fischeri do not typically form robust biofilms under standard laboratory conditions, the addition of both calcium and PABA to the growth medium has been shown to induce significant biofilm formation.[1][2] Neither calcium nor PABA alone is sufficient to trigger this response, indicating a synergistic interaction.[1][2]

This induced biofilm formation is also associated with an inhibition of bacterial motility and is dependent on the production of the second messenger cyclic-di-GMP (c-di-GMP).[1][2]

Signaling Pathway

The induction of biofilm formation by calcium and PABA in V. fischeri is mediated by a specific signaling pathway involving a sensor kinase, RscS. This pathway ultimately leads to the upregulation of genes responsible for the synthesis of the SYP and cellulose, key components of the biofilm matrix.

The key steps in the signaling pathway are as follows:

-

Signal Sensing: The hybrid sensor kinase RscS is believed to be responsible for sensing the presence of both PABA and calcium, or a downstream consequence of their presence.[3]

-

Phosphorelay Cascade: Upon activation, RscS initiates a phosphorelay cascade that involves another sensor kinase, SypF.[4]

-

Activation of Transcription: This cascade leads to the activation of the response regulator SypG, which in turn promotes the transcription of the syp gene locus.[4] The syp genes encode the proteins necessary for the production and export of the SYP exopolysaccharide.[5]

-

Cellulose Synthesis: The signaling pathway also leads to the upregulation of the bcs (bacterial cellulose synthesis) genes, which are responsible for the production of cellulose, another important component of the biofilm matrix.[5]

-

Increased c-di-GMP Levels: The presence of PABA and calcium leads to elevated levels of the second messenger c-di-GMP, which is essential for the observed biofilm formation.[1][2]

Figure 1: Signaling pathway of biofilm induction by PABA and Calcium in V. fischeri.

Quantitative Data

The following table summarizes the key quantitative findings from the study by Thompson et al. (2021) on the effect of PABA and calcium on V. fischeri.

| Parameter | Condition | Result | Reference |

| sypA promoter activity | tTBS medium | ~5 Miller units (basal level) | [6] |

| tTBS + Calcium | No significant change | [6] | |

| tTBS + PABA | No significant change | [6] | |

| tTBS + PABA + Calcium | ~15 Miller units (~3-fold increase) | [6] | |

| Biofilm Formation (Cohesive Colonies) | tTBS + PABA + Calcium | Cohesive colonies with modest architecture within 72 hours | [7] |

| Bacterial Growth (OD at 7 hours) | tTBS | Normal growth | [8] |

| tTBS + Calcium | No impact on growth | [8] | |

| tTBS + PABA | Modestly diminished optical density | [8] | |

| tTBS + PABA + Calcium | Apparent growth defect due to aggregate formation | [8] |

Experimental Protocols

The following sections provide an overview of the experimental methodologies used to investigate the biological activity of PABA and calcium in V. fischeri.

Bacterial Strains and Growth Conditions

-

Bacterial Strain: Vibrio fischeri ES114 (wild-type) and various mutant strains (e.g., ΔsypR, ΔbinK).[7]

-

Growth Medium: A modified LBS medium, referred to as tTBS, which lacks yeast extract. The base medium contains tryptone and NaCl.[2]

-

Supplements:

-

Calcium chloride (CaCl₂) at a final concentration of 10 mM.[9]

-

para-Aminobenzoic acid (PABA) at a final concentration of 7.3 µM.

-

-

Incubation Conditions: Cultures are typically grown at 24-28°C with shaking for liquid cultures or on agar plates for colony biofilm assays.[1]

Biofilm Assays

-

Bacterial cultures are grown overnight in tTBS medium.

-

A small volume (e.g., 5 µL) of the culture is spotted onto tTBS agar plates supplemented with calcium and/or PABA.

-

The plates are incubated at 24°C for 48-72 hours.

-

Biofilm formation is assessed visually by observing the colony morphology (e.g., wrinkled appearance) and mechanically by testing the colony's cohesiveness with a toothpick.[6][7]

-

Bacterial cultures are grown in tTBS medium in glass tubes or microtiter plates.

-

The cultures are supplemented with calcium and/or PABA.

-

The cultures are incubated without shaking at 24°C for a specified period (e.g., 24-72 hours).

-

Biofilm formation is assessed by the formation of a pellicle at the air-liquid interface.

References

- 1. Para-Aminobenzoic Acid, Calcium, and c-di-GMP Induce Formation of Cohesive, Syp-Polysaccharide-Dependent Biofilms in Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Genetic Analysis Reveals a Requirement for the Hybrid Sensor Kinase RscS in para-Aminobenzoic Acid/Calcium-Induced Biofilm Formation by Vibrio fischeri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptional pathways across colony biofilm models in the symbiont Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vibrio fischeri: a model for host-associated biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Para-Aminobenzoic Acid, Calcium, and c-di-GMP Induce Formation of Cohesive, Syp-Polysaccharide-Dependent Biofilms in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

solubility of calcium 4-aminobenzoate in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of calcium 4-aminobenzoate. Due to the limited availability of direct quantitative solubility data for calcium 4-aminobenzoate in the public domain, this guide presents solubility data for the parent compound, 4-aminobenzoic acid (p-aminobenzoic acid, PABA), to provide a foundational understanding. Furthermore, a detailed experimental protocol for determining the precise solubility of calcium 4-aminobenzoate is provided.

Introduction

Calcium 4-aminobenzoate, the calcium salt of 4-aminobenzoic acid, is a compound of interest in various fields, including pharmaceuticals and material science. Understanding its solubility in different solvents is crucial for its application in drug formulation, as solubility significantly impacts bioavailability and efficacy. The solubility of a salt is influenced by the properties of both the cation (calcium) and the anion (4-aminobenzoate), as well as the solvent and temperature.

Solubility of the Parent Compound: 4-Aminobenzoic Acid

The solubility of 4-aminobenzoic acid provides a useful, albeit qualitative, indicator of the potential solubility characteristics of its calcium salt. The presence of both a polar carboxylic acid group and an amino group, attached to a largely nonpolar benzene ring, results in a solubility profile that is highly dependent on the solvent's polarity and pH.

Table 1: Solubility of 4-Aminobenzoic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 25 | 5,390 mg/L[1] |

| Water | 30 | 6,110 mg/L[1] |

| Boiling Water | 100 | 1 g in 90 mL[1] |

| Ethanol | Not Specified | 1 g in 8 mL[1] |

| Ether | Not Specified | 1 g in 60 mL[1] |

| Ethyl Acetate | Not Specified | Soluble[1] |

| Glacial Acetic Acid | Not Specified | Soluble[1] |

| Benzene | Not Specified | Slightly soluble[1] |

| Petroleum Ether | Not Specified | Practically insoluble[1] |

| Methanol | Not Specified | The highest mole fraction solubility among tested organic solvents[2] |

| Acetonitrile | Not Specified | Lower solubility than in methanol and ethanol[2] |

| 2-Propanol | Not Specified | Lower solubility than in ethanol and ethyl acetate[2] |

| DMSO | 25 | 27 mg/mL[3] |

Note: This data is for the parent compound, 4-aminobenzoic acid, and should be used as a qualitative guide. The actual solubility of calcium 4-aminobenzoate will differ and must be determined experimentally.

Experimental Protocol: Determination of Equilibrium Solubility of Calcium 4-Aminobenzoate

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound. This method is considered a "gold standard" for its reliability.

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the filtrate is determined using a suitable analytical method.

Materials and Equipment

-

Calcium 4-aminobenzoate (solid)

-

Solvents of interest (e.g., water, ethanol, methanol, DMSO, buffered solutions)

-

Volumetric flasks

-

Conical flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of the Slurry:

-

Accurately weigh an excess amount of calcium 4-aminobenzoate and add it to a conical flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired solvent to the flask.

-

-

Equilibration:

-

Tightly stopper the flask to prevent solvent evaporation.

-

Place the flask in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the slurry for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined by preliminary experiments, ensuring that the concentration of the solute in solution does not change over a longer agitation time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove all undissolved particles. The filter material should be chosen to minimize adsorption of the solute.

-

-

Analysis:

-

Prepare a series of standard solutions of calcium 4-aminobenzoate of known concentrations in the same solvent.

-

Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

-

Construct a calibration curve from the analytical response of the standard solutions.

-

Determine the concentration of calcium 4-aminobenzoate in the filtered sample by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean of at least three replicate experiments, along with the standard deviation.

-

The units of solubility should be clearly stated (e.g., mg/mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of calcium 4-aminobenzoate.

References

An In-depth Technical Guide on the Chemical Stability and Degradation of Calcium 4-Aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and degradation of calcium 4-aminobenzoate. Drawing upon available data for 4-aminobenzoic acid (PABA) and its salts, this document outlines the principal degradation pathways, stability-influencing factors, and recommended experimental protocols for stability assessment.

Introduction

Calcium 4-aminobenzoate, the calcium salt of para-aminobenzoic acid (PABA), is a compound of interest in the pharmaceutical and cosmetic industries. A thorough understanding of its chemical stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of products in which it is an active ingredient or excipient. While direct and extensive stability data for calcium 4-aminobenzoate is limited in publicly available literature, valuable insights can be extrapolated from studies on PABA and its other salt and ester derivatives.

This guide summarizes the current understanding of the stability of the 4-aminobenzoate moiety and provides a framework for conducting robust stability studies on the calcium salt, in line with regulatory expectations for forced degradation studies.

Chemical Stability Profile

Under standard ambient conditions (room temperature), calcium 4-aminobenzoate is considered a chemically stable product. However, like its parent acid, it can be susceptible to degradation under specific stress conditions. The stability of the 4-aminobenzoate molecule is influenced by the presence of the amino and carboxyl functional groups on the benzene ring. The interaction between the calcium cation and the carboxylate anion can influence the overall stability of the salt compared to the free acid.

Degradation Pathways and Influencing Factors

The degradation of calcium 4-aminobenzoate can be anticipated to proceed through several key pathways, primarily involving the 4-aminobenzoic acid moiety. The main factors influencing its degradation are hydrolysis, oxidation, photolysis, and thermal stress.

3.1. Hydrolytic Degradation

Hydrolysis of the 4-aminobenzoate anion is a potential degradation pathway, particularly under acidic or basic conditions. While esters of 4-aminobenzoic acid are known to undergo hydrolysis to form 4-aminobenzoic acid and the corresponding alcohol, the stability of the carboxylate salt itself in aqueous solutions at different pH values is a critical parameter. The hydrolysis of related aminobenzoate esters has been shown to be pH-dependent.

3.2. Oxidative Degradation

The amino group of the 4-aminobenzoate moiety is susceptible to oxidation. Exposure to oxidizing agents can lead to the formation of various degradation products. Studies on PABA have shown that it can be degraded by advanced oxidation processes.

3.3. Photodegradation

4-Aminobenzoic acid and its derivatives are known to absorb UV radiation, which is the basis for their use as UV filters in sunscreens. However, this absorption of light can also lead to photodegradation. The rate of photolysis of 4-aminobenzoic acid has been shown to be pH-dependent, increasing with higher pH.

3.4. Thermal Degradation

Thermal analysis of metal salts of p-aminobenzoic acid indicates that these compounds can decompose at elevated temperatures. The thermal stability is influenced by the nature of the metal cation. For alkanolammonium p-aminobenzoates, thermal stability has been observed up to 90-124°C.[1]

Quantitative Stability Data

The following tables summarize quantitative data on the degradation of 4-aminobenzoic acid and its derivatives, which can serve as a reference for assessing the stability of calcium 4-aminobenzoate.

Table 1: Thermal Stability of Alkanolammonium p-Aminobenzoates [1]

| Compound | Onset of Decomposition (°C) |

| HEEA-pABA | 124 |

| HDEEA-pABA | 90 |

HEEA-pABA: 2-(2-hydroxyethylamino)ethylammonium p-aminobenzoate HDEEA-pABA: 2-[bis(2-hydroxyethyl)amino]ethylammonium p-aminobenzoate

Table 2: Degradation Kinetics of p-Aminobenzoic Acid (PABA) under Oxidative Conditions [2]

| Process | Conditions | Degradation Efficiency (%) | Time (hours) |

| Peroxidation (H₂O₂) | H₂O₂/COD ratio = 4, neutral pH | ~5 | 1.5 |

| Photo-peroxidation (UV/H₂O₂) | 8W low-pressure mercury vapor lamp | 44.45 | 1.5 |

| Photo-Fenton (UV/Fe²⁺/H₂O₂) | 8W low-pressure mercury vapor lamp | 98.98 | 1.5 |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][4] The following are detailed methodologies for key experiments applicable to calcium 4-aminobenzoate, based on general regulatory guidelines and published studies.[5]

5.1. General Considerations

-

Analyte Concentration: A stock solution of calcium 4-aminobenzoate of known concentration (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is limited).

-

Stress Conditions: The extent of degradation should be targeted to be between 5-20% to ensure that the degradation products are representative and can be adequately characterized.[5]

-

Analytical Method: A validated stability-indicating HPLC method is typically used to separate and quantify the parent compound and its degradation products.[6]

5.2. Hydrolytic Degradation Protocol

-

Acid Hydrolysis:

-

Treat a solution of calcium 4-aminobenzoate with 0.1 M to 1 M hydrochloric acid.

-

Maintain the solution at room temperature or heat to 50-60°C if no degradation is observed at room temperature.[5]

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralize the samples with an equivalent amount of base before analysis.

-

-

Base Hydrolysis:

-

Treat a solution of calcium 4-aminobenzoate with 0.1 M to 1 M sodium hydroxide.

-

Follow the same temperature and sampling procedure as for acid hydrolysis.

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Neutral Hydrolysis:

-

Reflux a solution of calcium 4-aminobenzoate in water.

-

Withdraw samples at appropriate time intervals.

-

5.3. Oxidative Degradation Protocol

-

Treat a solution of calcium 4-aminobenzoate with a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide).

-

Maintain the solution at room temperature.

-

Withdraw samples at appropriate time intervals.

-

Analyze the samples immediately or quench the reaction if necessary.

5.4. Photolytic Degradation Protocol

-

Expose a solution of calcium 4-aminobenzoate to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

The exposure should be sufficient to assess the photostability of the compound.

-

A control sample should be protected from light to differentiate between photolytic and thermal degradation.

-

Analyze the samples at appropriate time intervals.

5.5. Thermal Degradation Protocol

-

Expose a solid sample of calcium 4-aminobenzoate to elevated temperatures (e.g., 40-80°C).[5]

-

The study can be conducted with and without humidity.

-

Withdraw samples at appropriate time intervals.

-

Dissolve the samples in a suitable solvent for analysis.

Visualizations

6.1. Potential Degradation Pathway

Caption: Potential degradation pathways of calcium 4-aminobenzoate.

6.2. Experimental Workflow for Forced Degradation Studies

References

- 1. mdpi.com [mdpi.com]

- 2. ijrbat.in [ijrbat.in]

- 3. pharmtech.com [pharmtech.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Calcium 4-Aminobenzoate in the Folate Synthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of 4-aminobenzoate, delivered as calcium 4-aminobenzoate, in the microbial folate synthesis pathway. We will delve into the biochemical reactions, enzymatic kinetics, relevant experimental protocols, and the pathway's significance as a target for antimicrobial agents.

Introduction: The Essential Role of Folate and its Precursor, 4-Aminobenzoate

Folate (Vitamin B9) and its derivatives are essential cofactors in a multitude of one-carbon transfer reactions, which are critical for the biosynthesis of purines, thymidylate, and certain amino acids like methionine. While mammals obtain folate from their diet, many microorganisms, including bacteria, fungi, and protozoa, as well as plants, synthesize it de novo. This metabolic distinction makes the folate synthesis pathway a prime target for the development of antimicrobial drugs.

A key precursor in this pathway is 4-aminobenzoic acid (p-aminobenzoic acid or PABA). PABA is incorporated into the folate structure through a condensation reaction. In laboratory and research settings, PABA is often supplied as a salt, such as calcium 4-aminobenzoate, to ensure its solubility and stability in aqueous solutions for biological assays. The active component in this context is the 4-aminobenzoate anion. When preparing experimental buffers, it is crucial to consider the potential for the calcium cation to interact with buffer components, such as phosphate, which can lead to precipitation. The use of non-chelating buffers like HEPES or MOPS is advisable in such cases.

The Folate Synthesis Pathway: The Incorporation of 4-Aminobenzoate

The central reaction involving 4-aminobenzoate is catalyzed by the enzyme dihydropteroate synthase (DHPS) . This enzyme facilitates the condensation of 4-aminobenzoate with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate and pyrophosphate[1][2]. This reaction is a critical step in the formation of the dihydropteroate moiety of folate.

The overall pathway can be visualized as follows:

The reaction mechanism of DHPS is proposed to be an ordered, sequential SN1 reaction. DHPPP first binds to the enzyme, followed by the elimination of the pyrophosphate group, which generates a carbocation intermediate. This intermediate is then attacked by the amino group of 4-aminobenzoate to form 7,8-dihydropteroate[2].

Quantitative Data: Enzyme Kinetics of Dihydropteroate Synthase

The efficiency of DHPS and its affinity for 4-aminobenzoate can be quantified by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate (kcat). These parameters vary across different microbial species. Below is a summary of reported kinetic values for DHPS from several key organisms.

| Organism | Enzyme | Km for PABA (µM) | kcat (s-1) | Reference |

| Escherichia coli | Dihydropteroate synthase type-1 (Sul1) | 8.41 | 0.38 | [3] |

| Staphylococcus aureus | Wild-type DHPS | 2.1 ± 0.3 | - | [4] |

| Staphylococcus aureus | F17L mutant DHPS | 39 ± 5 | - | [4] |

| Mycobacterium tuberculosis | DHPS | - | - | [5][6] |

Experimental Protocols

Expression and Purification of Recombinant Dihydropteroate Synthase

Objective: To produce and purify recombinant DHPS for use in enzymatic assays.

Methodology:

-

Gene Cloning: The gene encoding DHPS (e.g., folP from S. aureus) is amplified by PCR and cloned into an expression vector, such as pET16b, which incorporates an N-terminal His-tag for purification[4].

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain, like BL21(DE3)[4].

-

Bacterial Culture: An overnight culture of the transformed E. coli is used to inoculate a larger volume of Luria-Bertani (LB) broth containing the appropriate antibiotic (e.g., ampicillin). The culture is grown at 37°C with shaking until it reaches an optical density at 600 nm (OD600) of 0.5-0.6[4].

-

Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM. The culture is then incubated for a further 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole), and lysed by sonication or high-pressure homogenization.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged DHPS is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged DHPS is then eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE. The concentration of the purified protein is determined using a Bradford assay or by measuring absorbance at 280 nm.

Dihydropteroate Synthase (DHPS) Activity Assay (Spectrophotometric)

Objective: To measure the enzymatic activity of DHPS and to determine the kinetic parameters for its substrates or the inhibitory effects of compounds.

Principle: This is a coupled enzyme assay where the product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR). The oxidation of the DHFR cofactor, NADPH, is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.5), 10 mM MgCl2, 10 mM DTT

-

DHPS enzyme (purified)

-

DHPPP (substrate)

-

Calcium 4-aminobenzoate (substrate)

-

DHFR enzyme (commercially available)

-

NADPH

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing the assay buffer, a known concentration of DHFR, and NADPH.

-

Add the substrates, DHPPP and calcium 4-aminobenzoate, to the cuvette.

-

Initiate the reaction by adding a small volume of the purified DHPS enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).

Aminodeoxychorismate (ADC) Lyase (PabC) Activity Assay (HPLC-based)

Objective: To measure the activity of ADC lyase, the enzyme responsible for the final step in PABA biosynthesis.

Principle: This is a coupled assay where the product of the ADC synthase reaction (catalyzed by PabA and PabB), which is ADC, is converted to PABA by ADC lyase (PabC). The formation of PABA is then quantified by High-Performance Liquid Chromatography (HPLC)[7].

Reagents:

-

Reaction Buffer: 20 mM HEPES (pH 8.0), 5 mM MgCl2, 0.1 mM DTT, 0.1 M glutamine[7]

-

Chorismate (substrate for PabA/PabB)

-

PabA and PabB enzymes (purified)

-

PabC enzyme (the enzyme to be assayed, purified)

-

Acetonitrile (for HPLC mobile phase)

-

Formic acid (for HPLC mobile phase)

Procedure:

-

Set up a reaction mixture containing the reaction buffer, chorismate, and purified PabA and PabB enzymes. Incubate to allow for the production of ADC.

-

Initiate the PabC reaction by adding the purified PabC enzyme to the mixture.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined period[7].

-

Stop the reaction by adding an acid (e.g., perchloric acid) and centrifuging to precipitate the proteins.

-

Analyze the supernatant by reverse-phase HPLC. PABA is separated on a C18 column and detected by its absorbance at approximately 254 nm.

-

Quantify the amount of PABA produced by comparing the peak area to a standard curve of known PABA concentrations.

Regulation of the PABA Biosynthesis Pathway

In many bacteria, the genes encoding the enzymes for PABA biosynthesis (pabA, pabB, and pabC) are organized in an operon. The expression of this operon is tightly regulated to ensure that PABA is synthesized only when needed, thus conserving cellular resources. The regulation often occurs at the transcriptional level, involving regulatory proteins that bind to the DNA and either promote or inhibit transcription.

A general model for bacterial gene regulation is the operon model, which includes a promoter, an operator, and structural genes. Regulatory proteins, such as repressors and activators, bind to the operator region to control transcription. The activity of these regulatory proteins can be modulated by small molecules (inducers or co-repressors).

Conclusion: A Key Target for Drug Development

The folate synthesis pathway, and specifically the role of 4-aminobenzoate and the enzyme dihydropteroate synthase, remains a cornerstone of antimicrobial research. The absence of this pathway in humans provides a therapeutic window for selective toxicity against a wide range of pathogens. A thorough understanding of the biochemical and kinetic properties of the enzymes involved, coupled with robust experimental protocols, is essential for the development of novel inhibitors that can overcome existing mechanisms of drug resistance. This guide provides a foundational framework for researchers and drug development professionals working to exploit this critical metabolic pathway.

References

- 1. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. uniprot.org [uniprot.org]

- 4. Frontiers | The Structural and Functional Basis for Recurring Sulfa Drug Resistance Mutations in Staphylococcus aureus Dihydropteroate Synthase [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of Mycobacterium tuberculosis 7,8-dihydropteroate synthase in complex with pterin monophosphate: new insight into the enzymatic mechanism and sulfa-drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of Aminodeoxychorismate Synthase from Stenotrophomonas maltophilia - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Faceted Role of Calcium 4-Aminobenzoate in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoic acid (PABA), a structural component of folic acid, is a crucial metabolite in the life of many microorganisms. While not an essential nutrient for humans, who obtain folic acid from their diet, PABA is a vital precursor for a wide range of bacteria, fungi, and plants, making its metabolic pathway an attractive target for antimicrobial agents. Concurrently, calcium ions (Ca²⁺) are recognized as ubiquitous second messengers in bacteria, modulating a variety of cellular processes including motility, gene expression, and the formation of biofilms. This technical guide provides an in-depth exploration of the involvement of 4-aminobenzoate and calcium in microbial metabolism, focusing on their distinct and synergistic roles. While "calcium 4-aminobenzoate" as a specific salt is not extensively studied, this guide will dissect the metabolic implications of each component and their combined effects, offering a comprehensive resource for researchers in microbiology and drug development.

Core Concepts: 4-Aminobenzoate in Microbial Folate Biosynthesis

The primary role of 4-aminobenzoate in microbial metabolism is its function as a key intermediate in the de novo synthesis of folate (Vitamin B9). Folate coenzymes are essential for the synthesis of nucleotides (purines and thymidylate) and certain amino acids (methionine and glycine), rendering the folate pathway indispensable for microbial growth and replication.[1][2]

The biosynthesis of PABA originates from the shikimate pathway, with chorismate serving as the branch-point substrate.[1] In many bacteria, such as Escherichia coli, the conversion of chorismate to PABA is a two-step enzymatic process.[3][4]

-

Chorismate to 4-amino-4-deoxychorismate (ADC): The enzyme aminodeoxychorismate synthase, a complex of two proteins often denoted as PabA and PabB, catalyzes the amination of chorismate to form ADC.[4]

-

ADC to 4-Aminobenzoate: ADC lyase (PabC) then removes a pyruvate molecule from ADC to yield PABA.[4]

Subsequently, PABA is incorporated into the folate structure through the action of dihydropteroate synthase (DHPS), which catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate.[1] This step is famously inhibited by sulfonamide antibiotics, which act as competitive inhibitors of PABA.[5]

Signaling Pathway: Folate Biosynthesis

The Influence of Calcium on Microbial Physiology

Calcium ions are crucial for various bacterial processes, acting as signaling molecules that can trigger significant physiological changes.[6] The intracellular concentration of calcium in bacteria is tightly regulated, and fluctuations in response to environmental stimuli can influence chemotaxis, sporulation, and virulence.[6][7] Of particular interest to drug development professionals is the role of calcium in the formation of biofilms, which are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances.[8] Biofilms are notoriously resistant to antibiotics and host immune responses.

In several bacterial species, elevated extracellular calcium concentrations have been shown to promote biofilm formation.[9] For example, in Pseudomonas aeruginosa, calcium can enhance the production of alginate, a key component of its biofilm matrix.[9]

Synergistic Effects of Calcium and 4-Aminobenzoate: A Case Study in Vibrio fischeri

Recent research has highlighted a fascinating interplay between calcium and PABA in the marine bacterium Vibrio fischeri. In this organism, the combination of calcium and PABA acts as a potent inducer of cohesive, polysaccharide-dependent biofilms.[10] This effect is mediated through the second messenger cyclic dimeric GMP (c-di-GMP), a key regulator of biofilm formation in many bacteria.

The addition of both PABA and calcium to V. fischeri cultures leads to a significant increase in intracellular c-di-GMP levels.[11] This, in turn, upregulates the transcription of genes responsible for the synthesis of the symbiosis polysaccharide (Syp-PS) and cellulose, which are critical components of the biofilm matrix.[11] Transcriptomic analysis has revealed that the combined presence of PABA and calcium leads to a more than three-fold increase in the activity of the sypA promoter.[11]

Signaling Pathway: PABA and Calcium Induced Biofilm Formation in Vibrio fischeri

Microbial Degradation of 4-Aminobenzoate

While many microorganisms synthesize PABA, some are also capable of utilizing it as a carbon and nitrogen source. The degradation of 4-aminobenzoate has been observed in bacteria such as Burkholderia cepacia and Ralstonia paucula.[1] The metabolic pathway for its degradation typically involves an initial oxidation step. In these strains, 4-aminobenzoate is converted to protocatechuate, which then enters central metabolism through the β-ketoadipate pathway.[1]

Metabolic Pathway: 4-Aminobenzoate Degradation

Quantitative Data Summary

| Organism | Compound(s) | Concentration | Observed Effect | Reference |

| Vibrio fischeri | PABA and Calcium | 9.7 mM PABA, 10 mM CaCl₂ | >3-fold increase in sypA promoter activity; induction of cohesive biofilm formation. | [11] |

| Denitrifying Bacteria | Calcium (Ca²⁺) | ≥80 mg/L | Significant inhibition of nitrogen and phosphorus removal; decrease in abundance of Dechloromonas and Candidatus Accumulibacter. | [12] |

| Streptococcus thermophilus | 4-Aminobenzoic acid (PABA) | 100 µM | 62% enhancement of folate production. | [13] |

Experimental Protocols

Quantification of Biofilm Formation (Crystal Violet Assay)

This protocol is adapted from standard methods for quantifying biofilm formation in microtiter plates.[14]

Materials:

-

96-well microtiter plate

-

Bacterial culture

-

Appropriate growth medium

-

0.1% (w/v) crystal violet solution

-

30% (v/v) acetic acid in water

-

Microplate reader

Procedure:

-

Grow bacterial cells to the desired optical density in a suitable liquid medium.

-

Dilute the culture in fresh medium and add 100 µL to each well of a 96-well microtiter plate. Include wells with sterile medium as a negative control.

-

Incubate the plate under appropriate conditions (e.g., 24-48 hours at a specific temperature) without agitation to allow for biofilm formation.

-

Carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.

-

Wash the wells gently with 150 µL of sterile water to remove any remaining unattached cells. Repeat this wash step twice.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Dry the plate, and then add 150 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 550 nm using a microplate reader.

Measurement of Microbial Folate Production (Microbiological Assay)

This protocol is based on the principle that a folate-dependent microorganism will grow in proportion to the amount of folate present in a sample.[4][15]

Materials:

-

Folate-requiring microorganism (e.g., Lactobacillus rhamnosus)

-

Folate-free growth medium

-

Folic acid standards

-

Bacterial culture supernatant or cell extract

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare a standard curve using known concentrations of folic acid in the folate-free medium.

-

Prepare samples by growing the test microorganism in a folate-free medium, then collecting the supernatant or preparing a cell extract.

-

In a 96-well plate, add the folate standards and the prepared samples to different wells.

-

Inoculate all wells with a standardized suspension of the folate-requiring microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Measure the turbidity (optical density at 600 nm) of each well using a microplate reader.

-

Determine the folate concentration in the samples by comparing their turbidity to the standard curve.

Quantification of Cyclic di-GMP (c-di-GMP)

Several methods exist for the quantification of c-di-GMP, with High-Performance Liquid Chromatography (HPLC) being a common approach.[5]

Materials:

-

Bacterial cell culture

-

Extraction buffer (e.g., containing acetonitrile, methanol, and water)

-

Centrifuge

-

HPLC system with a C18 reverse-phase column

-

c-di-GMP standard

Procedure:

-

Harvest bacterial cells from a culture by centrifugation.

-

Quench metabolic activity by rapidly resuspending the cell pellet in a cold extraction buffer.

-

Lyse the cells (e.g., by bead beating or sonication) and centrifuge to remove cell debris.

-

Filter the supernatant to remove any remaining particulates.

-

Inject a known volume of the extract onto the HPLC system.

-

Separate the nucleotides using a suitable gradient of mobile phases.

-

Detect c-di-GMP by its UV absorbance at 253 nm.

-

Quantify the amount of c-di-GMP by comparing the peak area to a standard curve generated with a pure c-di-GMP standard.

Conclusion

The metabolic pathways involving 4-aminobenzoate and the signaling cascades influenced by calcium are of profound importance in the microbial world. PABA's role in folate synthesis presents a well-established target for antimicrobial therapy. The emerging understanding of how calcium, in concert with PABA, can trigger significant behavioral changes in bacteria, such as biofilm formation, opens new avenues for research and the development of novel therapeutic strategies. A deeper comprehension of these processes at a molecular level will be instrumental in addressing the challenges of antimicrobial resistance and the control of microbial communities in both clinical and industrial settings. This guide serves as a foundational resource for professionals seeking to explore and exploit the intricacies of these microbial metabolic and signaling networks.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Measuring Cyclic Diguanylate (c-di-GMP)-Specific Phosphodiesterase Activity Using the MANT-c-di-GMP Assay | Springer Nature Experiments [experiments.springernature.com]

- 3. oaepublishstorage.blob.core.windows.net [oaepublishstorage.blob.core.windows.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Extraction and Quantification of Cyclic Di-GMP from P. aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of antimicrobial effect kinetics in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. KEGG PATHWAY Database [genome.jp]

- 9. Calcium Regulation of Bacterial Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Para-Aminobenzoic Acid, Calcium, and c-di-GMP Induce Formation of Cohesive, Syp-Polysaccharide-Dependent Biofilms in Vibrio fischeri - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of calcium on the performance, bacterial population and microbial metabolism of a denitrifying phosphorus removal system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. FRAMEWORK FOR LABORATORY HARMONIZATION OF FOLATE MEASUREMENTS IN LOW-AND-MIDDLE-INCOME COUNTRIES AND REGIONS - PMC [pmc.ncbi.nlm.nih.gov]

Calcium 4-Aminobenzoate and its Association with the Vitamin B Complex: A Technical Review

Introduction

Calcium 4-aminobenzoate is the salt form of 4-aminobenzoic acid, a compound more commonly known as PABA. Historically, PABA has been informally referred to as vitamin B10 or Bx, leading to questions about its classification within the vitamin B complex. This technical guide provides a comprehensive analysis of the chemical and biological relationship between calcium 4-aminobenzoate and the established B vitamins. For researchers, scientists, and drug development professionals, this document clarifies the role of PABA in biological systems, particularly in the context of folate metabolism, and addresses its standing as a B vitamin.

Chemical and Biological Profiles

Calcium 4-aminobenzoate serves as a source of 4-aminobenzoic acid (PABA). The vitamin B complex is a group of eight essential water-soluble vitamins that play crucial roles in cellular metabolism.

Table 1: Physicochemical Properties of Calcium 4-Aminobenzoate

| Property | Value |

| Molecular Formula | C₁₄H₁₂CaN₂O₄ |

| Molecular Weight | 312.33 g/mol |

| CAS Number | 60154-17-8 |

| Appearance | White crystalline solid |

| Solubility | Slightly soluble in water |

Table 2: The Vitamin B Complex

| Vitamin | Name(s) | Key Functions |

| B1 | Thiamine | Energy metabolism, nerve function |

| B2 | Riboflavin | Energy production, antioxidant defense |

| B3 | Niacin | DNA repair, energy metabolism |

| B5 | Pantothenic Acid | Coenzyme A synthesis, fatty acid metabolism |

| B6 | Pyridoxine | Amino acid metabolism, neurotransmitter synthesis |

| B7 | Biotin | Carboxylation reactions, metabolism of fatty acids, glucose, and amino acids |

| B9 | Folate | DNA synthesis and repair, amino acid metabolism |